4-Methoxy-2-(2-methylpropoxy)benzoic acid

Descripción general

Descripción

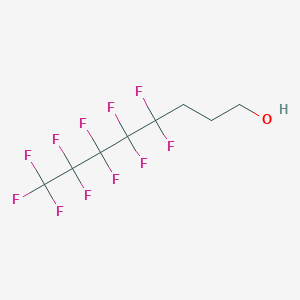

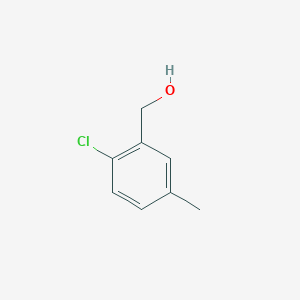

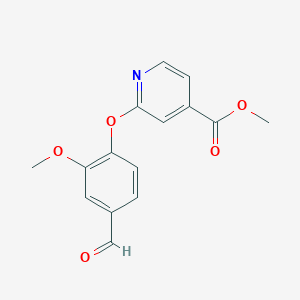

4-Methoxy-2-(2-methylpropoxy)benzoic acid is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.26 . It is also known as NS-398. The compound is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 4-Methoxy-2-(2-methylpropoxy)benzoic acid is 1S/C12H16O4/c1-8(2)7-16-11-6-9(15-3)4-5-10(11)12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

4-Methoxy-2-(2-methylpropoxy)benzoic acid is a powder at room temperature . The exact values for its density, boiling point, and melting point are not available .Aplicaciones Científicas De Investigación

Synthesis Methods

- Research has explored novel synthesis methods for related compounds like 2-amino-4-methoxy benzoic acid, highlighting techniques such as nitrification, diazotization, and methylation. These methods offer advantages such as short synthetic routes and low cost, which could be relevant for synthesizing derivatives of 4-Methoxy-2-(2-methylpropoxy)benzoic acid (Jiang Jian-hui, 2010).

Chemical Properties and Reactions

- Studies on benzoic acid derivatives, like the synthesis of 3,5-dimethoxy-4-methyl benzoic acid, contribute to understanding the chemical behavior and potential applications of similar compounds (Surajit Sinha, Bhubaneswar Mandal, S. Chandrasekaran, 2000).

- Investigations into the properties of polyaniline doped with benzoic acid and substituted benzoic acids, including 2-methoxybenzoic acid, provide insights into the electronic and structural characteristics that might be relevant for 4-Methoxy-2-(2-methylpropoxy)benzoic acid (C. A. Amarnath, S. Palaniappan, 2005).

Application in Luminescent Properties

- Research on lanthanide 4-benzyloxy benzoates, including derivatives like 3-methoxy-4-benzyloxy benzoic acid, examines the influence of electron-releasing or electron-withdrawing substituents on photophysical properties, which could be applicable to 4-Methoxy-2-(2-methylpropoxy)benzoic acid (S. Sivakumar, M. Reddy, A. Cowley, K. Vasudevan, 2010).

Biodegradation Studies

- Metabolism studies on methoxylated benzoic acids by anaerobic bacteria, including research on 3-methoxybenzoic acid and its transformation to hydroxylated derivatives, provide insights into the biodegradability and environmental impact of similar compounds (K. Deweerd, A. Saxena, D. Nagle, J. Suflita, 1988).

Spectroscopic Analysis

- Vibrational spectral analysis of related compounds, like 4-methoxy-2-methyl benzoic acid, using techniques such as Fourier transform infrared (FTIR) and Raman spectroscopy, helps understand the molecular structure and interaction, which could be applied to 4-Methoxy-2-(2-methylpropoxy)benzoic acid (C. Meganathan, S. Sebastian, M. Kurt, Keun Woo Lee, N. Sundaraganesan, 2010).

Safety and Hazards

Mecanismo De Acción

Target of Action

The compound “4-Methoxy-2-(2-methylpropoxy)benzoic acid” is a derivative of benzoic acid, which is known to have antimicrobial properties . Therefore, it’s possible that this compound could also target microbial cells.

Mode of Action

The presence of the methoxy group might enhance the nucleophilicity of the benzene ring, making it particularly reactive towards electrophilic substitution reactions .

Propiedades

IUPAC Name |

4-methoxy-2-(2-methylpropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-8(2)7-16-11-6-9(15-3)4-5-10(11)12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILGKKTWSJMZRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Methylsulfamoyl)amino]acetic acid](/img/structure/B1429590.png)

![2-cyclobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1429592.png)

![[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]amine](/img/structure/B1429595.png)

![(Z)-1-(hydroxyimino)-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1429598.png)